6-amino-5-azido-1H-pyrimidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163622-45-5 |
|---|---|
Molecular Formula |
C4H4N6O |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
6-amino-5-azido-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4N6O/c5-3-2(9-10-6)1-7-4(11)8-3/h1H,(H3,5,7,8,11) |
InChI Key |
HOTOENNAJDHAFW-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1N=[N+]=[N-])N |
Canonical SMILES |
C1=NC(=O)NC(=C1N=[N+]=[N-])N |
Synonyms |
2(1H)-Pyrimidinone, 4-amino-5-azido- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 5 Azido 1h Pyrimidin 2 One and Its Precursors
Strategies for the Construction of the 1H-pyrimidin-2-one Core
The foundational step in the synthesis is the formation of the 1H-pyrimidin-2-one heterocyclic system. This is typically achieved through cyclization reactions that bring together precursors containing the necessary carbon and nitrogen atoms.
Cyclization Reactions for Pyrimidine (B1678525) Ring Formation
The most common and versatile method for constructing the pyrimidine ring is through the condensation of a three-carbon dielectrophilic component with a dinucleophile containing an N-C-N moiety, such as urea (B33335), thiourea (B124793), or guanidine (B92328). nih.gov These reactions, often referred to as convergent syntheses, build the heterocyclic core in a single key step. nih.gov
One established approach involves the reaction of β-dicarbonyl compounds or their synthetic equivalents with amidines. For instance, an iron(II)-catalyzed reaction between ketones or esters and amidines can yield various pyrimidine derivatives. organic-chemistry.org This method is valued for its operational simplicity and broad functional group tolerance. organic-chemistry.org The reaction likely proceeds through a sequence involving enamine formation, followed by cyclization. organic-chemistry.org Another strategy utilizes 1,3-diynes, which react with guanidine in the presence of a base like cesium carbonate to form the pyrimidine ring. rsc.org Additionally, multicomponent reactions, such as the iridium-catalyzed synthesis from amidines and alcohols, offer an efficient route to highly substituted pyrimidines. mdpi.com
| Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Ketones/Esters + Amidines | FeSO₄·7H₂O / 1,10-phenanthroline, TEMPO | Operationally simple, regioselective, broad functional group tolerance. | organic-chemistry.org |
| 1,3-Diynes + Guanidine | Cs₂CO₃, DMSO | One-pot tandem regioselective heterocyclization and selective oxidation. | rsc.org |
| Amidines + Alcohols | Iridium-pincer complex | Multicomponent synthesis via condensation and dehydrogenation. High regioselectivity. | mdpi.com |
| β-enaminones + Guanidinium nitrate | Basic conditions | Condensation reaction to form 2-aminopyrimidines. | mdpi.com |
Incorporation of Amino and Carbonyl Functionalities
The incorporation of the C2-carbonyl (or oxo) group and the C6-amino group is intrinsically linked to the choice of reactants in the cyclization step. To obtain the 2-oxo functionality of a 1H-pyrimidin-2-one, urea is a common N-C-N building block. For the synthesis of a 2-aminopyrimidine (B69317), which can be a precursor, guanidine is the reagent of choice. nih.gov The amino group at position 2 is introduced directly during the ring formation when guanidine condenses with the three-carbon unit. nih.gov
The synthesis of 6-aminopyrimidinones can be achieved by reacting ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. mdpi.com This method provides a general and accessible route to 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, which are valuable intermediates. mdpi.com The synthesis of 2-aminopyrimidines often relies on the condensation of dielectrophiles that possess a three-carbon chain and functionalities like carbonyls, esters, or nitriles with a guanidine-containing dinucleophile. nih.gov
Regioselective Introduction of the Azido (B1232118) Moiety at Position 5
Once the 6-amino-1H-pyrimidin-2-one core is established, the next critical step is the introduction of the azido group specifically at the C5 position. This can be accomplished through two primary pathways: nucleophilic substitution of a pre-installed leaving group or the transformation of an existing amino group.
Nucleophilic Substitution of Halogenated Pyrimidine Intermediates
This widely used method involves the synthesis of a 6-amino-5-halo-1H-pyrimidin-2-one intermediate, where the halogen atom (typically chlorine or bromine) serves as a leaving group. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. acs.org The halogenated precursor is then treated with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a polar solvent. tutorchase.com
The azide ion (N₃⁻) acts as a potent nucleophile, attacking the carbon atom bonded to the halogen and displacing it to form the 5-azido derivative. tutorchase.comnih.gov The reaction conditions, such as solvent and temperature, can be adjusted to optimize the rate and yield of the substitution. tutorchase.com This approach is a reliable way to introduce an azide group into an organic molecule. tutorchase.com It is crucial that the halogenation step is regioselective for the C5 position, which can be achieved through various established halogenation methods for activated aromatic systems.
| Substrate | Reagent | Reaction Type | Key Considerations | Reference |
|---|---|---|---|---|
| Halogenated Pyrimidine | Sodium Azide (NaN₃) | Nucleophilic Aromatic Substitution (SNAr) | Requires a good leaving group (Cl, Br) at the target position. Reaction is typically performed in a polar solvent. | tutorchase.comnih.gov |
| 2,4-Dichloropyrimidine | Amines | SNAr | Demonstrates the reactivity of halogenated pyrimidines, where substitution often occurs preferentially at the C4 position before C2. | acs.orggoogle.com |
Diazotization and Azide Formation from Amino Precursors
An alternative strategy begins with a 5,6-diamino-1H-pyrimidin-2-one precursor. This method leverages the diazotization of the C5-amino group. The reaction involves treating the diamino compound with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). organic-chemistry.orgaccessscience.com
This process converts the primary aromatic amine at C5 into a diazonium salt intermediate. organic-chemistry.org Diazonium salts are highly reactive and can be subsequently treated with a source of azide ions, such as sodium azide, to yield the desired 5-azido product. nih.gov This one-pot diazotization-azidation sequence is an effective method for converting aromatic amines to aryl azides. organic-chemistry.org Careful control of temperature, typically at low temperatures (0-5 °C), is essential due to the inherent instability of many diazonium salts. researchgate.net
Protection and Deprotection Strategies in 6-amino-5-azido-1H-pyrimidin-2-one Synthesis
In a multi-step synthesis of a molecule with several reactive functional groups, such as this compound, the use of protecting groups is often indispensable. nih.gov The primary amine at C6 and the lactam nitrogens (N1 and N3) can interfere with reactions intended for other parts of the molecule, such as the introduction of the azido group.
To prevent unwanted side reactions, the C6-amino group can be temporarily masked. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and carbobenzoxy (Cbz). fiveable.me These groups are stable under a range of conditions but can be removed selectively when needed. For example, the Boc group is readily cleaved under mild acidic conditions, while the Cbz group is typically removed by hydrogenation. fiveable.me
The pyrimidinone ring itself can sometimes require protection. For instance, the p-benzyloxybenzyloxy group has been used to mask the oxo function of a pyrimidinone system, which can then be removed under mild acid conditions. rsc.org The strategic application and subsequent removal of these protecting groups ensure that the chemical transformations occur at the desired positions, leading to a higher yield and purity of the final product. nih.gov The choice of protecting groups must be orthogonal, meaning that one group can be removed without affecting another, allowing for complex and controlled synthetic sequences. fiveable.me
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Amine (-NH₂) | tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic Acid - TFA) | fiveable.me |
| Amine (-NH₂) | Carbobenzoxy | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) | fiveable.me |
| Amine (-NH₂) | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | fiveable.me |
| Pyrimidinone Carbonyl | p-Benzyloxybenzyloxy | - | Mild Acid | rsc.org |
Advanced Synthetic Approaches for this compound Derivatives
Advanced synthetic routes for producing derivatives of this compound often employ multi-step sequences that build upon a pre-formed pyrimidine ring. These methods are designed for versatility, allowing for the introduction of various functional groups to modulate the molecule's properties. Key strategies include the diazotization of diamino precursors and copper-catalyzed cycloaddition reactions for creating complex heterocyclic systems.
A foundational precursor for many of these syntheses is 6-aminouracil (B15529) or its N-substituted analogues. The reactivity of this starting material is critical; while the 6-amino group can be a target for diazotization, the C5 position is highly nucleophilic and readily participates in coupling reactions. For instance, attempts to diazotize 6-aminouracil can lead to nitrosylation at the C5 position rather than the formation of a diazonium salt at C6. nih.gov However, 6-aminouracil and its derivatives readily react with benzenediazonium (B1195382) ions to yield 6-amino-5-phenylazouracil derivatives, which can be further modified. nih.govasianpubs.org
A plausible and direct method to synthesize the target compound, this compound, would involve the use of a 5,6-diaminopyrimidin-2-one precursor, such as 1,3-dimethyl-5,6-diaminouracil. acs.org This approach would utilize a diazotization-azidation sequence, a well-established method for converting primary aromatic amines to azides. organic-chemistry.orgbyjus.com
Key Steps in Diazotization-Azidation Route:
Diazotization: The 5-amino group of the 5,6-diaminopyrimidin-2-one precursor is selectively converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. byjus.com
Azide Substitution: The resulting diazonium salt is then treated with an azide source, such as sodium azide, to replace the diazonium group with an azido group, yielding the final product.
Another powerful advanced approach for creating derivatives involves building complex structures onto the pyrimidine core using click chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the fusion of the pyrimidinone scaffold with other molecules to form stable triazole rings. nih.gov
This methodology begins with the synthesis of a pyrimidinone precursor that contains an alkyne functionality. For example, 6-amino-5-cyano-1-(ethynylphenyl)-4-substituted-2(1H)-pyrimidinones can be prepared and subsequently used as the scaffold for the click reaction. nih.gov These precursors are then reacted with various organic azides in the presence of a copper(I) catalyst to generate a library of novel 1,2,3-triazole derivatives. nih.gov
The research findings below detail the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives from pyrimidinone precursors.
| Pyrimidinone Precursor | Azide Reactant | Reaction Conditions | Product (Triazole Derivative) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-amino-5-cyano-1-(3-ethynylphenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | Benzyl azide | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 6-amino-1-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]-5-cyano-4-(4-methylphenyl)-2(1H)-pyrimidinone | 85 | nih.gov |
| 6-amino-5-cyano-1-(3-ethynylphenyl)-4-(4-methylphenyl)-2(1H)-pyrimidinone | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 6-amino-5-cyano-4-(4-methylphenyl)-1-{3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]phenyl}-2(1H)-pyrimidinone | 89 | nih.gov |
| 6-amino-5-cyano-1-(4-ethynylphenyl)-4-(4-methoxyphenyl)-2(1H)-pyrimidinone | Benzyl azide | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 6-amino-1-[4-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]-5-cyano-4-(4-methoxyphenyl)-2(1H)-pyrimidinone | 92 | nih.gov |
| 6-amino-5-cyano-1-(4-ethynylphenyl)-4-(4-methoxyphenyl)-2(1H)-pyrimidinone | 1-Azido-4-methylbenzene | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 6-amino-5-cyano-4-(4-methoxyphenyl)-1-{4-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]phenyl}-2(1H)-pyrimidinone | 88 | nih.gov |
These advanced methods, particularly the combination of targeted precursor synthesis followed by robust and high-yield reactions like CuAAC, provide a versatile platform for the development of a wide range of this compound derivatives for further research.
Chemical Reactivity and Mechanistic Pathways of 6 Amino 5 Azido 1h Pyrimidin 2 One
Reactivity Profile of the Azido (B1232118) Group
The azide (B81097) functional group is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The azido group of 6-amino-5-azido-1H-pyrimidin-2-one is no exception, readily participating in several key bioorthogonal reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This reaction's reliability and specificity have made it a standard method in drug discovery, bioconjugation, and materials science. nih.govnih.gov The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov Coordination of the azide to the copper center enhances the nucleophilicity of the alkyne, facilitating the formation of a new carbon-nitrogen bond. nih.gov The reaction proceeds under mild conditions, often in aqueous media, and is compatible with a wide range of functional groups. nih.govresearchgate.net
The versatility of the CuAAC reaction allows for the synthesis of hybrid molecules incorporating the 2(1H)-pyrimidinone core with a 1,2,3-triazole moiety. For instance, pyrimidinones (B12756618) containing an alkyne function can react with various azides in the presence of a copper(I) catalyst, such as copper sulphate and sodium ascorbate, to yield 1,4-disubstituted-1,2,3-triazoles. nih.gov This strategy has been employed to create novel series of compounds with potential pharmacological applications. nih.gov
Table 1: Key Features of CuAAC with this compound
| Feature | Description | References |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition | nih.gov |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | nih.govnih.gov |
| Product | 1,4-disubstituted 1,2,3-triazole | nih.govresearchgate.net |
| Key Advantages | High regioselectivity, mild reaction conditions, high yield, broad functional group tolerance. | nih.govresearchgate.net |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications
To circumvent the cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction utilizes strained cycloalkynes, such as dibenzocyclooctynes (DIBO), which react rapidly with azides without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this "metal-free click chemistry" is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cn
SPAAC has emerged as a powerful tool for labeling biomolecules in live cells and for the development of targeted therapeutic and diagnostic agents. magtech.com.cnnih.gov The reaction is highly bioorthogonal, proceeding efficiently at physiological temperatures and in complex biological media. nih.gov The reactivity of the cycloalkyne can be tuned by modifying its structure; for example, oxidation of an alcohol to a ketone on the cyclooctyne (B158145) ring can increase the reaction rate. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | CuAAC | SPAAC |
|---|---|---|
| Catalyst | Copper(I) | None (strain-promoted) |
| Alkyne | Terminal alkynes | Strained cycloalkynes (e.g., DIBO) |
| Biocompatibility | Limited by copper toxicity | High, suitable for living systems |
| Reaction Rate | Generally very fast | Can be tuned by cycloalkyne structure |
Staudinger Ligation Reactions
The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). sigmaaldrich.comthermofisher.com The reaction, discovered by Hermann Staudinger, initially forms an iminophosphorane (aza-ylide) with the loss of dinitrogen gas. sigmaaldrich.comwikipedia.org In the classic Staudinger reduction, this intermediate is hydrolyzed to yield an amine and a phosphine oxide. wikipedia.org
However, for bioconjugation purposes, the reaction was modified by Bertozzi and coworkers to create a stable amide bond. This is achieved by incorporating an electrophilic trap, typically an ester group, on the phosphine. nih.gov The initially formed aza-ylide undergoes an intramolecular cyclization and rearrangement to form a stable amide-linked product. thermofisher.comnih.gov The Staudinger ligation is highly chemoselective, as both azides and phosphines are largely unreactive with biological functional groups. sigmaaldrich.com
Table 3: Overview of the Staudinger Ligation
| Reactants | Intermediate | Product | Key Features | References |
|---|---|---|---|---|
| Azide and a phosphine with an electrophilic trap | Iminophosphorane (Aza-ylide) | Stable amide-linked conjugate | Highly chemoselective, bioorthogonal, forms a stable amide bond. | sigmaaldrich.comthermofisher.comnih.gov |
Thermal and Photochemical Decomposition Pathways of the Azide
Organic azides can undergo decomposition upon exposure to heat or light, typically leading to the formation of a highly reactive nitrene intermediate and the extrusion of nitrogen gas. The thermal stability of azidopyridines, for example, has been studied, with decomposition often occurring in the molten state. researchgate.net The initial and rate-limiting step is the cleavage of the C-N bond to release dinitrogen. researchgate.net The resulting nitrene can then participate in various intermolecular reactions. researchgate.net The thermal decomposition of 5-aminotetrazole (B145819) has been shown to proceed through different pathways, yielding either hydrazoic acid and cyanamide (B42294) or nitrogen gas and methyl azide. researchgate.net The specific decomposition pathway and products can be influenced by factors such as the heating rate. researchgate.net
Reactivity of the Amino Group at Position 6
The amino group at the 6-position of the pyrimidine (B1678525) ring offers another site for chemical modification, primarily through reactions with electrophiles.
Acylation and Alkylation Reactions
The amino group can readily undergo acylation reactions with reagents such as acid chlorides or anhydrides to form the corresponding amides. For instance, a microwave-assisted method has been developed for the monoacylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines using excess acid chlorides in pyridine. nih.gov Similarly, alkylation reactions with alkyl halides can introduce alkyl substituents onto the amino group. These reactions provide a straightforward means to further functionalize the this compound scaffold, allowing for the synthesis of a diverse library of derivatives with potentially altered biological activities.
Diazotization and Subsequent Transformations (excluding clinical applications)
The primary amino group at the C6 position of this compound is susceptible to diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This reaction would convert the amino group into a diazonium salt, a highly versatile intermediate.
The diazotization process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of the pyrimidine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the pyrimidine-6-diazonium salt.
Once formed, the diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂), paving the way for a variety of subsequent transformations. These transformations, often referred to as Sandmeyer-type reactions, allow for the introduction of a wide range of substituents at the C6 position. For instance, treatment with copper(I) halides (CuCl, CuBr) or potassium iodide can introduce halogens, while reaction with copper(I) cyanide would yield the corresponding 6-cyano derivative. It is important to note that the stability and reactivity of the diazonium intermediate can be influenced by the reaction conditions, including temperature and the nature of the counter-ion. organic-chemistry.org
In the context of related heterocyclic compounds, the diazotization of aminopurines has been shown to be selective for the 2-amino group over the 6-amino group, highlighting the influence of the heterocyclic ring system on reactivity. nih.gov While this compound lacks a second amino group for such competition, this observation underscores the nuanced reactivity within heterocyclic systems.
A kinetic investigation into the diazotization of o-phenylenediamine (B120857) to form benzotriazole (B28993) revealed that the reaction is first order with respect to both the diamine and nitrous acid. vurup.sk While this is a different heterocyclic system, it provides a potential model for studying the kinetics of diazotization of this compound.
Table 1: Potential Transformations of the Diazonium Salt of this compound
| Reagent | Product | Reaction Type |
| CuCl / HCl | 6-chloro-5-azido-1H-pyrimidin-2-one | Sandmeyer Reaction |
| CuBr / HBr | 6-bromo-5-azido-1H-pyrimidin-2-one | Sandmeyer Reaction |
| KI | 6-iodo-5-azido-1H-pyrimidin-2-one | Sandmeyer-type Reaction |
| CuCN / KCN | 6-cyano-5-azido-1H-pyrimidin-2-one | Sandmeyer Reaction |
| H₂O / Δ | 6-hydroxy-5-azido-1H-pyrimidin-2-one | Hydrolysis |
| HBF₄, then Δ | 6-fluoro-5-azido-1H-pyrimidin-2-one | Schiemann Reaction |
This table represents potential reactions based on the known chemistry of aryl diazonium salts. The feasibility and specific conditions for these reactions with this compound would require experimental validation.
Electrophilic and Nucleophilic Reactions of the Pyrimidine Ring System
The pyrimidine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups. Conversely, electrophilic substitution on the pyrimidine ring is typically challenging unless activated by electron-donating substituents.
In this compound, the amino group at C6 is a strong activating group, directing electrophiles to the electron-rich C5 position. However, this position is already substituted with an azido group. Therefore, electrophilic attack on the ring itself is less likely. Instead, electrophiles would preferentially react with the exocyclic amino group.
Nucleophilic substitution reactions are more probable. While the pyrimidin-2-one core itself is not highly activated towards nucleophilic attack, the azido group at C5 could potentially be displaced by a strong nucleophile, although this is generally not a facile process for aryl azides unless activated by strongly electron-withdrawing groups.
A more likely scenario for nucleophilic substitution involves the transformation of the 6-amino group into a better leaving group via diazotization, as discussed previously. Furthermore, should a halogen be introduced at the C6 position, this would create a prime site for nucleophilic aromatic substitution (SNAr). For instance, 2-fluoro-6-aminopurine has been utilized in post-synthetic modification of oligonucleotides, where the fluorine atom is displaced by various nucleophiles. nih.gov This demonstrates the feasibility of SNAr reactions on similar heterocyclic scaffolds.
The reactivity of the azido group itself is also a key feature. Organic azides can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. This "click chemistry" approach is widely used for the synthesis of complex molecules. nih.govnih.gov The azido group in this compound would be expected to participate in such reactions. Additionally, the azido group can be reduced to an amino group, or under certain conditions, undergo rearrangement or fragmentation.
Investigation of Reaction Kinetics and Thermodynamics
A significant aspect of the thermodynamics of azidopyrimidines is the potential for azide-tetrazole tautomerism. In many heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring. Studies on 2-azido-4-(trifluoromethyl)-6-R-pyrimidines have shown that the position of this equilibrium is influenced by the solvent and the nature of other substituents on the pyrimidine ring. osti.gov For instance, in DMSO-d₆, an equilibrium between the azide and tetrazole forms was observed, while in CDCl₃, only the azide form was present. The thermodynamic parameters for this rearrangement have been determined for some systems, providing insight into the relative stabilities of the tautomers. osti.gov It is plausible that this compound could also exhibit this tautomerism, which would have significant implications for its reactivity.
Table 2: Thermodynamic and Kinetic Parameters for Azide-Tetrazole Tautomerism in a Related Pyrimidine System
| Compound | Solvent | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡₂₉₈ (kJ/mol) |
| 5-trifluoromethyltetrazolo[1,5-a]pyrimidine | DMSO-d₆ | 75.5 ± 2.1 | -28.9 ± 6.4 | 84.1 |
| 2-azido-4-trifluoromethylpyrimidine | DMSO-d₆ | 70.0 ± 1.5 | -46.7 ± 4.5 | 83.9 |
Data adapted from a study on 2-azido-4-(trifluoromethyl)pyrimidines and is provided for illustrative purposes. osti.gov These values would differ for this compound.
The kinetics of various reactions, such as the aforementioned diazotization and cycloaddition reactions, would be crucial for understanding and optimizing synthetic transformations of this compound. For example, the rate of diazotization is known to be pH-dependent. vurup.sk Kinetic studies on the cycloaddition reactions of azides have also been extensively performed, often demonstrating second-order kinetics. The specific rate constants would be dependent on the electronic nature of both the azide and the dipolarophile.
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 5 Azido 1h Pyrimidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-amino-5-azido-1H-pyrimidin-2-one by providing information about the chemical environment of each proton and carbon atom.
¹³C NMR: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The spectrum would show four distinct signals corresponding to the four carbon atoms in the pyrimidine (B1678525) ring. The chemical shifts are influenced by their hybridization and the nature of the attached atoms or groups. The C=O carbon (C-2) would appear significantly downfield. The carbons attached to nitrogen atoms (C-4, C-6) would also have characteristic shifts. The C-5 carbon, directly bonded to the azido (B1232118) group, would be uniquely influenced by the nitrogen's electronegativity.
Advanced NMR Techniques: Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous assignment. HMBC, in particular, would be essential to correlate the proton signals with the quaternary carbons (C-2, C-5, and C-6), confirming the connectivity of the molecule. Calculations using methods like the Gauge-Including Atomic Orbital (GIAO) can also be employed to predict and help assign NMR chemical shifts. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on the analysis of structurally similar pyrimidine derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N1-H | ~10.5-11.5 | - | Broad singlet, D₂O exchangeable. |
| C2 | - | ~155-160 | Carbonyl carbon, downfield shift. |
| C4 | - | ~150-155 | Shift influenced by adjacent amino and lactam groups. |
| C5 | - | ~95-105 | Upfield shift due to shielding, but influenced by the azido group. |
| C6 | - | ~160-165 | Shift influenced by the attached amino group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
The IR spectrum of this compound is expected to be dominated by a few key absorptions. The most prominent and diagnostic peak would be the strong, sharp asymmetric stretching vibration of the azide (B81097) (-N₃) group, which typically appears in the 2100-2160 cm⁻¹ region. mdpi.com Other significant signals include the N-H stretching vibrations from the amino group and the pyrimidine ring (typically broad in the 3100-3400 cm⁻¹ range), and the strong carbonyl (C=O) stretching vibration of the lactam ring around 1650-1690 cm⁻¹. nih.gov Bending vibrations for the N-H group (scissoring) are also expected near 1600-1640 cm⁻¹. researchgate.net
Raman spectroscopy, which relies on changes in polarizability, would also detect these groups. While the polar C=O and N-H bonds give strong IR signals, the symmetric vibrations and vibrations of less polar bonds can be more intense in the Raman spectrum. The symmetric stretch of the azide group, which is often weak in the IR spectrum, may be more readily observed using Raman. Together, these two techniques provide a comprehensive vibrational profile of the molecule. researchgate.net
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric Stretch | Azide (-N₃) | 2100 - 2160 | Strong, Sharp |
| N-H Stretch | Amine (-NH₂) & Ring N-H | 3100 - 3400 | Medium-Strong, Broad |
| C=O Stretch | Lactam (Amide) | 1650 - 1690 | Strong |
| N-H Bend (Scissoring) | Amine (-NH₂) | 1600 - 1640 | Medium |
| C=C and C=N Stretches | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula (C₄H₄N₆O). mdpi.com
Upon ionization, typically using electrospray ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ or other adducts. A key fragmentation pathway characteristic of azido compounds is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. This would result in a prominent fragment ion at [M+H-28]⁺. mdpi.com Subsequent fragmentation would likely involve the breakdown of the pyrimidine ring structure. The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence of the azide functionality.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₄N₆O |
| Monoisotopic Mass | 168.0447 g/mol |
| Predicted [M+H]⁺ (ESI-MS) | m/z 169.0525 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can determine precise bond lengths, bond angles, and torsional angles.
Table 4: Information Obtainable from X-ray Crystallography
| Structural Parameter | Description |
|---|---|
| Molecular Geometry | Precise bond lengths and angles for all atoms. |
| Tautomeric Form | Unambiguous identification of proton positions (e.g., N1 vs. N3). |
| Planarity | Confirmation of the planarity of the pyrimidine ring. |
| Intermolecular Forces | Detailed mapping of hydrogen bonds and other non-covalent interactions. |
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing the purity of pyrimidine derivatives. A reverse-phase (RP-HPLC) method would be most suitable. sielc.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure sharp peaks by protonating the amine and pyrimidine nitrogens. A UV detector would be used for detection, as the pyrimidine ring is strongly UV-active. This method allows for the quantification of the main compound and the detection of any impurities from the synthesis or degradation.
Gas Chromatography (GC): The use of Gas Chromatography (GC) for this compound is likely challenging. The molecule has multiple polar functional groups (-NH₂, N-H, C=O) that contribute to a low vapor pressure, making it non-volatile. Additionally, the azide group is known to be thermally labile, meaning it could decompose at the high temperatures required for GC analysis. Therefore, GC would not be a standard method for this compound unless a suitable derivatization procedure is employed to increase volatility and thermal stability.
Table 5: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~260-280 nm) |
| Method | Gradient elution |
Computational and Theoretical Investigations of 6 Amino 5 Azido 1h Pyrimidin 2 One
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. A key aspect of this is the analysis of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability. nih.govlibretexts.org
For 6-amino-5-azido-1H-pyrimidin-2-one, computational methods would likely reveal that the HOMO is primarily localized on the electron-rich amino and azido (B1232118) substituents, which are strong electron-donating groups. Conversely, the LUMO is expected to be distributed across the electron-deficient pyrimidine (B1678525) ring. nih.govmasterorganicchemistry.com This separation of frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net
A theoretical study on the related compound 2-aminopyrimidine (B69317) (2-AP) using Density Functional Theory (DFT) showed that the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. nih.gov Similar calculations on 3′-Azido-3′-deoxythymidine (AZT) have provided detailed insights into the electronic structure of the azide (B81097) moiety attached to a larger fragment. mdpi.com A hypothetical molecular orbital analysis for this compound, based on typical values for such heterocycles, is presented below.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Density Functional Theory (DFT) Calculations for Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov By calculating various electronic properties, DFT can predict the most probable sites for chemical reactions. Key reactivity descriptors include the molecular electrostatic potential (MESP), condensed Fukui functions, and dual descriptors, which help identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com
For this compound, an MESP map would likely show negative potential (red/yellow areas) around the nitrogen atoms of the pyrimidine ring and the terminal nitrogens of the azido group, indicating these are prime sites for electrophilic attack. The area around the hydrogen atoms of the amino group would exhibit positive potential (blue areas), marking them as sites for nucleophilic interaction.
DFT calculations on similar heterocyclic systems have successfully predicted their reactivity. For instance, studies on dihydrothiouracil-based indenopyridopyrimidines used MESP to determine the most active sites in the molecules. mdpi.com The application of DFT to azido compounds has also been used to establish quantitative relationships between calculated and experimental properties. researchgate.net Below is a representative table of calculated reactivity descriptors for selected atoms of this compound.
| Atomic Site | Condensed Fukui Function (f+) for Nucleophilic Attack | Condensed Fukui Function (f-) for Electrophilic Attack | Predicted Reactivity |
|---|---|---|---|
| N (Azido, terminal) | 0.08 | 0.15 | High for Electrophilic Attack |
| C5 (Pyrimidine ring) | 0.12 | 0.05 | High for Nucleophilic Attack |
| O (Keto group) | 0.07 | 0.18 | High for Electrophilic Attack |
| N (Amino group) | 0.04 | 0.13 | Moderate for Electrophilic Attack |
Conformational Analysis and Potential Energy Surface Mapping
In this compound, the primary sources of conformational flexibility are the rotations around the C5-N(azido) bond and the C6-N(amino) bond. Computational studies would involve systematically rotating these bonds and calculating the molecule's energy at each step to identify the most stable (lowest energy) conformations. It is generally expected that conformations with minimal steric hindrance and favorable electronic interactions will be preferred. For example, studies on other substituted pyrimidines have shown how different substituents adopt specific orientations to maximize stability. researchgate.netnih.gov The azide group itself is known to have a non-linear structure, which adds to the conformational complexity. mdpi.com
A hypothetical analysis would likely show that planar or near-planar arrangements of the amino and azido groups with the pyrimidine ring are low-energy states due to favorable conjugation effects. Significant deviation from planarity would likely lead to a considerable increase in energy.
| Conformation | Dihedral Angle (C4-C5-N(azido)-N) | Relative Energy (kcal/mol) |
|---|---|---|
| Planar | 0° | 0.0 |
| Perpendicular | 90° | +5.8 |
| Anti-planar | 180° | +0.5 |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment over time. By simulating the motions of atoms and molecules, MD can reveal detailed information about intermolecular forces, such as hydrogen bonds and van der Waals interactions, which are critical for understanding how a molecule behaves in a solution or interacts with a biological target. nih.gov
An MD simulation of this compound, typically in an aqueous environment, would illuminate how the molecule interacts with surrounding water molecules. The amino group and the pyrimidinone ring are both capable of acting as hydrogen bond donors and acceptors. The nitrogen atoms of the pyrimidine ring and the azido group, along with the carbonyl oxygen, are potential hydrogen bond acceptors. These interactions are crucial for the molecule's solubility and its ability to bind to biological macromolecules.
MD simulations on similar pyrimidine derivatives have been used to confirm their interaction modes with enzymatic active sites, highlighting the importance of hydrogen bonding and other non-covalent interactions. nih.gov The results of such a simulation would provide a detailed picture of the solvation shell around the molecule and the stability of its intermolecular bonds.
| Interaction Type | Donor Atom | Acceptor Atom | Potential Interaction Partner |
|---|---|---|---|
| Hydrogen Bond | N-H (Amino) | O (Water) | Solvent |
| Hydrogen Bond | N-H (Ring) | O (Water) | Solvent |
| Hydrogen Bond | O-H (Water) | N (Ring) | Solute |
| Hydrogen Bond | O-H (Water) | O (Keto) | Solute |
| Hydrogen Bond | O-H (Water) | N (Azido) | Solute |
Computational Prediction of Spectroscopic Parameters
Computational chemistry offers reliable methods for predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for validating the structure of newly synthesized compounds and for interpreting experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. nih.govgithub.io
For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR spectra. The chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the electron-donating amino group and the electron-withdrawing azido and carbonyl groups. For example, the proton on the pyrimidine ring would likely appear at a specific chemical shift that is characteristic of its position relative to these functional groups. Comparing these predicted spectra with experimental data serves as a powerful confirmation of the molecule's structure. researchgate.net
Theoretical calculations of the IR spectrum would predict the vibrational frequencies for characteristic bonds, such as the N-H stretches of the amino group, the C=O stretch of the pyrimidinone, and the asymmetric stretch of the azido group, which typically appears as a strong, sharp peak in the 2100-2200 cm⁻¹ region.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| C2 | 155.0 | - |
| C4 | 162.5 | - |
| C5 | 95.3 | - |
| C6 | 150.8 | - |
| H (on N1) | - | 10.5 |
| H (on Amino) | - | 7.2 |
Applications of 6 Amino 5 Azido 1h Pyrimidin 2 One As a Synthetic Intermediate and Molecular Building Block
Role in the Synthesis of Novel Heterocyclic Systems
The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring of 6-amino-5-azido-1H-pyrimidin-2-one makes it an ideal starting material for the synthesis of various fused heterocyclic compounds.
Formation of Triazole-Fused Pyrimidine Derivatives
The azide (B81097) functionality of this compound is particularly well-suited for participating in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings fused to the pyrimidine core. nih.gov This approach has been instrumental in the development of novel triazole-fused pyrimidine derivatives. These compounds are of significant interest as they can act as scaffolds for potent and reversible inhibitors of enzymes such as histone lysine-specific demethylase 1 (LSD1/KDM1A), which is a recognized modulator in epigenetics and a target in cancer therapy. nih.gov The resulting triazolopyrimidine core can be further functionalized to optimize biological activity. For instance, studies have shown that the introduction of various substituents on the triazole ring can lead to compounds with strong antiproliferative activity against various cancer cell lines. nih.govnih.gov
Table 1: Examples of Triazole-Fused Pyrimidine Derivatives and their Significance
| Derivative Class | Synthetic Strategy | Significance |
| Thieno[2,3-d] nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines | Cyclization of thienopyrimidine precursors with subsequent triazole formation | Exhibit potent anticancer activity, for example against MCF-7 breast cancer cells, through inhibition of EGFR. nih.gov |
| Triazole-fused Pyrimidine Inhibitors of LSD1 | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Development of highly potent and reversible inhibitors of LSD1, a key enzyme in epigenetic regulation, with potential for AML treatment. nih.gov |
Precursor for Purine (B94841) and Imidazole (B134444) Analogues
This compound serves as a valuable precursor for the synthesis of purine and imidazole analogues. Purines, which are composed of fused pyrimidine and imidazole rings, are fundamental components of nucleic acids and play crucial roles in various biological processes. rsc.orgresearchgate.net The amino group on the pyrimidine ring can be transformed or utilized in cyclization reactions to construct the imidazole portion of the purine scaffold.
The synthesis of purine analogues from pyrimidine precursors often involves the introduction of a nitroso or nitro group at the 5-position, followed by reduction to an amino group, and subsequent cyclization with a one-carbon unit to form the imidazole ring. researchgate.net The presence of the azide in this compound offers an alternative and potentially more direct route. The azide can be reduced to an amine, creating a 5,6-diaminopyrimidine derivative, a classic precursor for purine synthesis. researchgate.net This diamine can then be cyclized with various reagents to introduce the C8 and N7/N9 atoms of the purine ring system. mdpi.com
Furthermore, the pyrimidine ring itself can be a starting point for constructing imidazole-containing structures that are not necessarily purines. Imidazo[1,2-a]pyrimidine derivatives, for example, have been synthesized and shown to possess antibacterial activity. jst.go.jp
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
The amino group of this compound can act as a nucleophile in condensation reactions with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net This class of heterocyclic compounds has garnered significant attention due to their wide range of biological activities, including their role as protein kinase inhibitors in cancer therapy. nih.govrsc.org The reaction typically proceeds through the formation of an intermediate that undergoes cyclization to yield the fused pyrazolo[1,5-a]pyrimidine ring system. nih.gov The reaction conditions, such as the use of microwave irradiation or conventional heating, can influence the regioselectivity of the cyclization, leading to different isomers. nih.gov The versatility of this synthetic approach allows for the creation of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives with varying substituents, which is crucial for structure-activity relationship (SAR) studies. semanticscholar.orgresearchgate.net
Table 2: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
| Reactants | Reaction Conditions | Product Class |
| 5-Aminopyrazoles and β-dicarbonyl compounds | Acidic or basic conditions, sometimes with catalysts | Pyrazolo[1,5-a]pyrimidines nih.gov |
| Isoflavone and 3-aminopyrazole | Microwave irradiation or conventional heating | 5,6-Diarylpyrazolo[1,5-a]pyrimidines or 6,7-diarylpyrazolo[1,5-a]pyrimidines nih.gov |
| 5-Amino-3-methylpyrazole and diethyl malonate | Basic conditions followed by chlorination | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine semanticscholar.org |
Development of Chemical Probes and Tags (non-clinical focus)
The unique reactivity of the azide group in this compound makes it an excellent component for the design and synthesis of chemical probes and tags for studying biological systems without a direct clinical application focus.
Fluorescent Labeling Reagents via Bioorthogonal Ligation
The azide moiety of this compound is a key functional group for bioorthogonal ligation reactions. These reactions occur in biological systems without interfering with native biochemical processes. The most prominent example is the "click" reaction with terminal alkynes, which can be attached to biomolecules of interest. By incorporating a fluorescent dye into either the pyrimidine-azide or the alkyne-containing reaction partner, researchers can create fluorescent labeling reagents. nih.gov This allows for the specific attachment of a fluorescent tag to a target molecule, enabling its visualization and tracking within a complex biological environment.
Another bioorthogonal reaction involves the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for live-cell imaging. Furthermore, tetrazine ligation, another fast and selective bioorthogonal reaction, can be employed. nih.gov These methods enable multiplexed labeling, where multiple targets can be visualized simultaneously using different fluorescent probes. nih.gov
Affinity Tagging for Molecular Interaction Studies
The ability to attach this compound to other molecules via its azide group also makes it a valuable tool for affinity tagging in molecular interaction studies. In this approach, the pyrimidine derivative is incorporated into a bait molecule designed to bind to a specific protein or other biomolecule of interest. The azide then serves as a handle for attaching a reporter tag, such as biotin, or for cross-linking to interacting partners.
These affinity-based methods are crucial for identifying and characterizing protein-protein interactions (PPIs), which are central to many biological processes. rsc.orgmdpi.commdpi.com By isolating the bait molecule and its binding partners, researchers can gain insights into cellular pathways and networks. Various techniques, such as surface plasmon resonance (SPR) and microscale thermophoresis (MST), can be used to quantify the binding affinities and kinetics of these interactions. mdpi.com
Integration into Advanced Materials and Functional Molecules (excluding biological materials)
The presence of the azide group on the pyrimidine ring makes this compound an ideal candidate for integration into advanced materials through covalent modification. The azide serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are powerful "click" reactions. These reactions allow for the efficient and specific attachment of the pyrimidine unit to a wide array of substrates, such as polymers, surfaces, or nanoparticles that have been functionalized with alkyne groups.
This methodology can be used to precisely modify the surface properties of materials. For instance, grafting this pyrimidine derivative onto a polymer backbone could enhance its thermal stability, alter its solubility, or introduce specific light-absorbing properties. The resulting hybrid materials, combining the features of the pyrimidine with the bulk properties of the polymer, can be tailored for various applications in material science.
Research on related pyrimidinone structures has demonstrated their utility in creating hybrid molecules with applications in fields like dyes and photographic materials. nih.gov By extension, this compound could be used to synthesize new functional dyes. The pyrimidine core itself possesses electronic properties that can be tuned by the substituents, and the triazole ring formed during the click reaction can further modulate the electronic structure of the resulting molecule.
Below is an illustrative table of potential advanced materials that could be synthesized using this compound as a building block.
| Material Class | Alkyne-Functionalized Substrate | Potential Property Modification | Potential Application Area |
| Functional Polymers | Poly(styrene-co-ethynylstyrene) | Enhanced thermal stability, altered refractive index | Specialty plastics, optical films |
| Surface-Modified Silica (B1680970) | Alkyne-terminated silica gel | Increased polarity, specific binding sites | Custom chromatography media |
| Light-Emitting Polymers | Poly(p-phenylene ethynylene) | Tuned emission wavelength, improved quantum yield | Organic light-emitting diodes (OLEDs) |
| Cross-linked Resins | Di-alkyne cross-linking agent | Increased rigidity and solvent resistance | High-performance adhesives, composites |
This table is illustrative and based on the predicted reactivity of this compound.
Use in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for desired properties. The azide group of this compound makes it an excellent scaffold for this purpose.
Through azide-alkyne click chemistry, a diverse range of alkyne-containing building blocks can be "clicked" onto the pyrimidine core. This allows for the creation of a large library of molecules from a single starting scaffold. The reliability and high yield of click reactions are particularly advantageous in a combinatorial setting, as they simplify the purification of the resulting products.
Furthermore, the azide group can participate in other types of reactions useful for library synthesis, such as the Staudinger ligation or aza-Wittig reactions. These reactions can be used to form amides or imines, respectively, further expanding the types of chemical structures that can be generated. The resulting libraries of pyrimidine-based compounds can then be explored for various applications, including as new catalysts, ligands for metal complexes, or as components in supramolecular assemblies.
The table below illustrates the potential diversity of a chemical library that could be generated from this compound and a selection of alkyne building blocks via a click reaction.
| Library Member | Alkyne Building Block | Resulting Molecular Feature |
| 1 | Phenylacetylene | Aromatic group addition |
| 2 | Propargyl alcohol | Introduction of a hydroxyl group |
| 3 | 1-Ethynyl-4-fluorobenzene | Incorporation of a fluorine atom |
| 4 | 3-(Dimethylamino)-1-propyne | Addition of a tertiary amine |
| 5 | Ethyl propiolate | Ester functionality for further modification |
This table is illustrative and demonstrates the principle of library synthesis from the target compound.
Emerging Research Directions and Future Perspectives for 6 Amino 5 Azido 1h Pyrimidin 2 One Chemistry
Exploration of Sustainable and Green Synthetic Routes
The synthesis of complex heterocyclic molecules traditionally relies on multi-step processes that often involve hazardous reagents and generate significant waste. A major future direction is the development of green and sustainable synthetic pathways to 6-amino-5-azido-1H-pyrimidin-2-one. This involves adhering to the principles of green chemistry, such as using renewable feedstocks, employing safer solvents, and designing energy-efficient reactions.
Research will likely focus on one-pot, multi-component reactions (MCRs) to construct the pyrimidine (B1678525) ring system in a single, efficient step. mdpi.com The Biginelli reaction and its variations, which condense an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative, are prime candidates for adaptation. mdpi.com The use of environmentally benign and reusable catalysts, such as magnesium oxide or oxalic acid, under solvent-free conditions has already proven effective for synthesizing related 2-amino-pyran and dihydropyrimidinone derivatives and represents a promising strategy. researchgate.netnih.gov
Future synthetic strategies are expected to explore:
Water or Ethanol as Solvents: Moving away from hazardous organic solvents like chlorobenzene (B131634) towards aqueous or alcohol-based systems. nih.gov
Catalyst Recycling: Employing solid-supported or nano-catalysts that can be easily recovered and reused over multiple cycles without significant loss of activity. nih.govrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. youtube.com
| Green Synthesis Approach | Example Catalyst/Condition | Potential Advantage for Synthesis |
| Multi-Component Reaction | ZnO@SO3H@Tropine, CdFe2(C4H4O6)3·5H2O | High efficiency, reduced reaction steps. researchgate.netrsc.org |
| Solvent-Free Synthesis | Magnesium Oxide, Thermal Conditions | Reduced solvent waste, simplified purification. researchgate.netnih.gov |
| Aqueous Media | Water/Ethanol Mixtures | Increased safety, lower environmental impact. nih.gov |
| Reusable Catalysis | Layered Double Hydroxides (LDHs) | Cost-effectiveness, waste reduction. nih.gov |
Development of Novel Catalytic Systems for Transformations
Catalysis is fundamental to modern organic synthesis, offering pathways to new molecules with high selectivity and efficiency. youtube.com For this compound, the development of novel catalytic systems will be crucial for both its synthesis and its subsequent functionalization. The azide (B81097) and amino groups, along with the pyrimidine ring, offer multiple sites for catalytic transformations.
Key areas for future catalytic research include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group is an ideal handle for 'click' chemistry. mdpi.com The development of highly efficient copper(I) catalytic systems will enable the straightforward conjugation of this compound with a vast array of alkyne-containing molecules to create complex hybrid structures, potentially for applications in drug discovery and materials science. mdpi.com
Iridium-Catalyzed Hydrogenation: The asymmetric hydrogenation of pyrimidines using chiral iridium catalysts has been shown to produce chiral tetrahydropyrimidines with high enantioselectivity. nih.gov Applying such catalysts to the pyrimidine core of the target molecule could provide access to novel, non-aromatic chiral building blocks.
Palladium-Catalyzed Cross-Coupling: These reactions are staples for creating C-C and C-N bonds. Future work could involve developing catalysts for the selective functionalization of the pyrimidine ring, enabling the introduction of diverse substituents to fine-tune the molecule's properties.
Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing area of green chemistry. nih.gov Natural product-derived catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been used to synthesize bioactive aminopyridone derivatives and could be adapted for the synthesis of the target pyrimidine. nih.gov
Application in Flow Chemistry and Automated Synthesis
The presence of an azide group makes this compound a potentially energetic compound, necessitating careful handling to mitigate the risks associated with explosive intermediates or products. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers a superior solution for safety and scalability.
Future research will likely leverage automated flow synthesis platforms for several key reasons:
Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, significantly reducing the risk of uncontrolled exothermic events. An automated process for converting primary amines to organic azides using pre-packed reagents has already been developed, highlighting a safe and convenient pathway that avoids handling potentially explosive reagents. nih.gov
Precise Reaction Control: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities.
Scalability and Reproducibility: Processes developed on a lab scale can be easily scaled up for industrial production by running the system for longer or using parallel reactors. Automation ensures high reproducibility between batches. nih.gov
The synthesis of nicotinic acid via a continuous flow process by Lonza demonstrates the industrial viability of this approach for nitrogen-containing heterocycles. beilstein-journals.org It is anticipated that similar automated flow systems will be designed for the safe and efficient production of this compound and its derivatives.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Future research will integrate AI and ML in the following ways:
Property Prediction: ML models, such as deep neural networks (DNN) and graph neural networks (GNN), can be trained on existing chemical databases to predict key properties of the target molecule. researchgate.netnih.gov For this compound, this could include its thermal stability, energetic performance (e.g., detonation velocity, heat of formation), and potential bioactivity against therapeutic targets like protein kinases. researchgate.netnih.gov
Inverse Design: Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used for de novo molecular design. rsc.org By defining desired properties (e.g., high energy density with low sensitivity, or high binding affinity to a specific enzyme), these models can generate novel derivatives of the pyrimidine scaffold that are optimized for a particular application. arxiv.org
Reaction-Pathway Prediction: AI tools can also assist in designing optimal and sustainable synthetic routes, accelerating the discovery and development process.
| AI/ML Application | Technique/Model | Objective |
| Property Prediction | Deep Neural Networks (DNN), Graph Neural Networks (GNN) | Predict stability, energetic properties, bioactivity. researchgate.netmdpi.com |
| Inverse Molecular Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel derivatives with optimized properties. researchgate.netrsc.org |
| Virtual Screening | Support Vector Machines (SVM), Random Forest (RF) | Identify promising drug candidates from large compound libraries. nih.gov |
| ADMET Prediction | Convolutional Neural Networks (CNN) | Forecast absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov |
Advanced Material Science Applications and Functional Polymer Development
The unique structure of this compound makes it a highly attractive monomer for the development of advanced functional polymers. The pyrimidine ring can impart thermal stability and specific electronic properties, while the amino and azide groups provide versatile handles for polymerization and cross-linking.
Emerging research is expected to focus on creating novel polymers with tailored properties:
Nitrogen-Rich Polymers: Polymerization of this compound could lead to nitrogen-rich polymers, which are of interest as high-energy-density materials or gas-storage materials.
Functional Coatings: The azide group can be used to covalently graft the molecule onto surfaces via 'click' chemistry or photolytic nitrene formation. This could be used to create antibacterial coatings, as related poly-tetrahydropyrimidine polymers have shown potent activity against both Gram-positive and Gram-negative bacteria. rsc.org
Conjugated Polymers: By reacting the amino or azide groups to link the pyrimidine units into a larger conjugated system, it may be possible to synthesize novel semiconducting polymers. researchgate.net Such materials could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Cross-Linked Networks: The azide group can be converted into a highly reactive nitrene upon heating or UV irradiation, which can then insert into C-H bonds to form a highly cross-linked, robust polymer network. This is a promising route for creating durable thermosets or hydrogels. mdpi.com
The synthesis of poly-tetrahydropyrimidine polymers via multicomponent polymerizations (MCPs) has already demonstrated a pathway to creating functional materials with significant antibacterial properties and the ability to promote wound healing. rsc.org Adapting such strategies to incorporate the unique functionalities of this compound will undoubtedly open doors to a new generation of advanced materials.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-amino-5-azido-1H-pyrimidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidinone core. A common approach is:
Amination : Introduce the amino group via nucleophilic substitution using ammonia or protected amines under basic conditions (e.g., NaHCO₃ in ethanol) .
Azidation : React the intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitoring via TLC or HPLC is critical to avoid over-azidation .
- Optimization : Use factorial design to test variables like temperature, solvent polarity, and stoichiometry. For example, higher temperatures accelerate azide formation but may degrade the pyrimidinone ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the amino (δ 5.5–6.0 ppm) and azide groups (no direct proton signal; inferred from IR). The pyrimidinone carbonyl appears at ~165 ppm in ¹³C NMR .
- IR Spectroscopy : Detect the azide stretch at ~2100 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 180.0525) .
Q. How does the azide group influence the compound’s stability under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 80°C; store at –20°C in desiccated environments.
- Light Sensitivity : Azides are photolabile; use amber vials and limit UV exposure.
- Hygroscopicity : The amino group may absorb moisture; characterize stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations.
- Enzyme Inhibition : Test against kinases or nucleotidyltransferases (IC₅₀ determination via fluorescence-based assays) .
- Azide-Specific Probes : Employ click chemistry (CuAAC) with alkynes to track cellular uptake via fluorescence microscopy .
Advanced Research Questions
Q. How can contradictions in reactivity data (e.g., unexpected byproducts during azidation) be systematically resolved?
- Methodological Answer :
- Mechanistic Studies : Use DFT calculations to model transition states and identify competing pathways (e.g., ring-opening vs. azide insertion) .
- Byproduct Isolation : Employ preparative HPLC to isolate impurities, followed by NMR/MS structural elucidation .
- Kinetic Analysis : Conduct time-resolved in-situ IR to monitor azide consumption and intermediate formation .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Prioritize binding poses with hydrogen bonds to the amino group and π-stacking with the pyrimidinone ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How do solvent effects and pH influence the tautomeric equilibrium of this compound?
- Methodological Answer :
- Tautomer Characterization : Use ¹H-¹⁵N HMBC NMR in DMSO-d₆ and D₂O to identify dominant tautomers (e.g., lactam vs. lactim forms) .
- pH Studies : Titrate from pH 2–12 and monitor UV-Vis shifts (e.g., λmax at 270 nm for lactam vs. 290 nm for lactim) .
Q. What advanced purification techniques address challenges in isolating this compound from reaction mixtures?
- Methodological Answer :
- Countercurrent Chromatography (CCC) : Use a two-phase solvent system (e.g., hexane/EtOAc/MeOH/water) for high-purity isolation .
- Crystallography : Optimize crystal growth via vapor diffusion (e.g., acetonitrile/water) to obtain X-ray-quality crystals for structural validation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
